6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid
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Overview
Description
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid typically involves the reaction of 2-aminophenol with appropriate fluorinated reagents under controlled conditions. One common method involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include refluxing in organic solvents and the use of catalysts to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce new halogen atoms into the molecule, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential antimicrobial and anticancer properties are being explored for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid: Similar in structure but with a different position of the fluorine atom.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Another fluorinated benzoxazole derivative with different biological properties.
Uniqueness
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is unique due to its specific fluorination pattern and the presence of a carboxylic acid group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a member of the benzoxazole family, known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its biological efficacy, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is C9H6FNO4 with a molecular weight of 211.15 g/mol. The compound features a fluorine atom at the sixth position, a methyl group at the third position, and a carboxylic acid group at the seventh position. This specific arrangement enhances its reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C9H6FNO4 |
Molecular Weight | 211.15 g/mol |
Structural Features | Benzoxazole ring with fluorine and carboxylic acid substitutions |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The mechanism of action involves the inhibition of bacterial enzymes critical for growth and metabolism, thereby leading to reduced bacterial proliferation.
Antifungal Properties
In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal strains. The structural characteristics of benzoxazole derivatives contribute to their ability to disrupt fungal cell membranes or metabolic processes .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. It has shown cytotoxic effects on multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colorectal cancer)
In vitro studies revealed moderate to significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis in cancer cells is a focal point for further investigation.
Study on Antimicrobial Efficacy
A study conducted by Bernard et al. (2014) evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. Results indicated that this compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µg/mL .
Study on Anticancer Activity
In another study by Kakkar et al. (2018), the anticancer effects of benzoxazole derivatives were assessed using various human cancer cell lines. The results showed that this compound exhibited an IC50 value of 8.46 µM against MCF-7 cells, indicating potent anticancer activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial and fungal metabolism, as well as modulate pathways related to cell proliferation in cancer cells .
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-5-3-2-4(10)6(8(12)13)7(5)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI Key |
ODSWQGYYAMFXDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)F)C(=O)O)OC1=O |
Origin of Product |
United States |
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